6-amino-2-ethoxyacridin-9(10H)-one
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Description
6-amino-2-ethoxyacridin-9(10H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the acridine family, which has been extensively studied for its diverse biological activities. The synthesis of 6-amino-2-ethoxyacridin-9(10H)-one has been achieved using different methods, and its mechanism of action and physiological effects have been investigated in detail. In
Scientific Research Applications
1. Synthesis and Spectral Analysis
6-amino-2-ethoxyacridin-9(10H)-one has been a subject of study in the field of synthesis and nuclear magnetic resonance (NMR) spectroscopy. Martin and Kelly (1979) explored the synthesis of related compounds, such as 9-amino-2-ethoxy-6-iodoacridine, and their NMR spectra to understand electron density and patterns of electrophilic substitution in amino-substituted acridines (Martin & Kelly, 1979).
2. Biological Activity and DNA Interaction
Research by Sinha et al. (1976) focused on synthesizing spin-labeled 9-aminoacridines and assessing their biological activity, including interactions with DNA and RNA polymerase. These studies provide insights into the biochemical mechanisms and potential applications in nucleic acid research (Sinha et al., 1976).
3. Plant Physiology and DNA Intercalation
Hadwiger and Schwochau (1971) investigated the specificity of DNA intercalating compounds like 6,9-diamino-2-ethoxyacridine lactate monohydrate in the control of phenylalanine ammonia lyase and pisatin levels in plants, indicating its potential role in plant biochemistry (Hadwiger & Schwochau, 1971).
4. Metal Complexes in Cancer Therapy
Research by Goodgame et al. (1988) delved into the synthesis and structural analysis of dinuclear rhodium(II) carboxylate complexes with diamine-substituted acridine ligands, exploring their potential as multifunctional anti-cancer agents (Goodgame et al., 1988).
5. RNA Activation for Ribozyme Mimicry
Kuzuya et al. (2002) described the conjugation of 9-amino-2-methoxy-6-nitroacridine with oligonucleotides for site-selective RNA hydrolysis, showcasing its application in creating ribozyme mimics (Kuzuya et al., 2002).
6. NMR Spectral Analysis of Derivatives
Avellaneda et al. (2002) conducted detailed NMR studies on acridin-9(10H)-ones substituted with amino or (1,3-benzothiazol-2-yl)amino groups, contributing to the understanding of chemical shifts and tautomerism in these compounds (Avellaneda et al., 2002).
properties
IUPAC Name |
6-amino-2-ethoxy-10H-acridin-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-19-10-4-6-13-12(8-10)15(18)11-5-3-9(16)7-14(11)17-13/h3-8H,2,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGUQMDSSWPOBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C(C2=O)C=CC(=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383023 |
Source
|
Record name | 6-Amino-2-ethoxyacridin-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-ethoxyacridin-9(10H)-one | |
CAS RN |
144335-20-6 |
Source
|
Record name | 6-Amino-2-ethoxyacridin-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 144335-20-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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